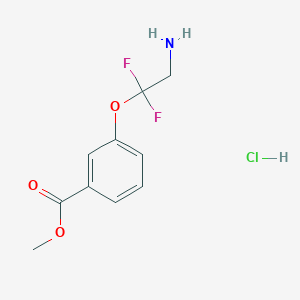

methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride

CAS No.: 2416229-41-7

Cat. No.: VC7021361

Molecular Formula: C10H12ClF2NO3

Molecular Weight: 267.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416229-41-7 |

|---|---|

| Molecular Formula | C10H12ClF2NO3 |

| Molecular Weight | 267.66 |

| IUPAC Name | methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C10H11F2NO3.ClH/c1-15-9(14)7-3-2-4-8(5-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H |

| Standard InChI Key | QAMUMLFQGFZDJY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC=C1)OC(CN)(F)F.Cl |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate hydrochloride (C₁₀H₁₁ClF₂N₁O₃) features a benzoate core substituted at the meta position with a 2-amino-1,1-difluoroethoxy group. The hydrochloride salt form suggests protonation of the primary amine, enhancing aqueous solubility. Key structural elements include:

-

Methyl ester moiety: Imparts lipophilicity and serves as a common prodrug strategy for carboxylic acids.

-

Difluoroethoxy chain: The presence of two fluorine atoms adjacent to the ether oxygen introduces steric and electronic effects, potentially influencing metabolic stability .

-

Primary amine: Facilitates salt formation and enables participation in conjugation reactions or hydrogen bonding .

A comparative analysis with the structurally similar compound methyl 3-(2-amino-1,1-difluoroethyl)benzoate hydrochloride (CAS 2490400-63-8) highlights the critical distinction between ethoxy (-OCH₂CF₂NH₂) and ethyl (-CH₂CF₂NH₂) substituents, which dramatically alter polarity and reactivity .

Physicochemical Properties

While experimental data for the target compound remains unpublished, predictive modeling and analog comparisons yield the following estimated properties:

The difluoroethoxy group’s electron-withdrawing nature may reduce ester hydrolysis rates compared to non-fluorinated analogs, a phenomenon observed in related fluorinated pharmaceuticals .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through sequential functionalization of the benzoic acid scaffold:

-

Esterification: Methylation of 3-hydroxybenzoic acid to form methyl 3-hydroxybenzoate.

-

Etherification: Nucleophilic substitution introducing the difluoroethoxy amine side chain.

-

Salt Formation: Treatment with HCl to generate the hydrochloride salt .

A critical challenge lies in introducing the 2-amino-1,1-difluoroethoxy group without side reactions. Patent literature on indole derivatives (e.g., US8796247B2) demonstrates the feasibility of installing amino-fluoroalkyl groups via Mitsunobu or Ullmann couplings, though these methods require careful optimization to prevent racemization or over-alkylation .

Hypothetical Stepwise Synthesis

Building on methodologies from DiPODS synthesis , a plausible route involves:

-

Boc Protection: Shielding the amine during subsequent reactions to prevent unwanted nucleophilic attacks.

-

Ether Formation: Reacting methyl 3-hydroxybenzoate with 1,1-difluoro-2-iodoethylamine under basic conditions (K₂CO₃, DMF).

-

Deprotection and Salt Formation: Cleaving the Boc group with HCl/dioxane to yield the hydrochloride salt .

Key challenges include controlling regioselectivity during etherification and managing the stability of the difluoroethylamine intermediate, which may require low-temperature conditions .

Pharmacological and Industrial Applications

Bioconjugation Utility

Primary amines serve as handles for coupling to carboxylic acids or carbonyl groups, positioning this compound as a potential linker in antibody-drug conjugates (ADCs). The difluoroethoxy group’s metabolic stability could prolong ADC half-life compared to non-fluorinated analogs .

Comparative Analysis with Structural Analogs

The target compound’s lower logP compared to indole derivatives suggests reduced membrane permeability but improved aqueous solubility—a trade-off critical for intravenous formulations .

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric methods to install the chiral difluoroethoxy amine center.

-

ADME Profiling: Investigating metabolic pathways using hepatic microsome assays.

-

Target Identification: High-throughput screening against orphan GPCRs and ion channels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume